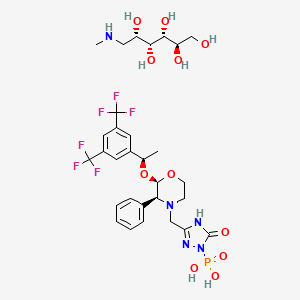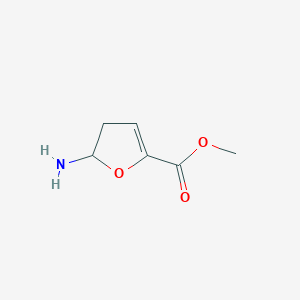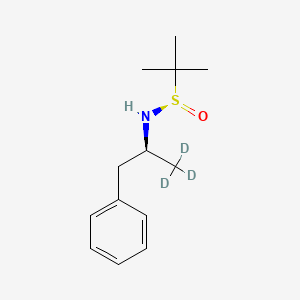
(R)-N-(tert-Butanesulfinyl) Levamfetamine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(tert-Butanesulfinyl) Levamfetamine-d3 is a chiral compound that belongs to the class of substituted amphetamines. It is a deuterated analog of Levamfetamine, which means that it contains deuterium atoms instead of hydrogen atoms. This modification can affect the compound’s pharmacokinetics and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(tert-Butanesulfinyl) Levamfetamine-d3 typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as ®-Levamfetamine and tert-butanesulfinamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base and a solvent. The reaction temperature and time are optimized to achieve the desired product.
Purification: The crude product is purified using techniques such as chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for ®-N-(tert-Butanesulfinyl) Levamfetamine-d3 may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(tert-Butanesulfinyl) Levamfetamine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
®-N-(tert-Butanesulfinyl) Levamfetamine-d3 has various scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of other compounds.
Biology: Studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-N-(tert-Butanesulfinyl) Levamfetamine-d3 involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the compound can affect its binding affinity and metabolic stability, leading to differences in its pharmacological effects compared to non-deuterated analogs.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Levamfetamine: The non-deuterated analog of ®-N-(tert-Butanesulfinyl) Levamfetamine-d3.
Deuterated Amphetamines: Other deuterated analogs of amphetamines with similar structures.
Uniqueness
®-N-(tert-Butanesulfinyl) Levamfetamine-d3 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetics. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H21NOS |
|---|---|
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
(R)-2-methyl-N-[(2S)-1,1,1-trideuterio-3-phenylpropan-2-yl]propane-2-sulfinamide |
InChI |
InChI=1S/C13H21NOS/c1-11(14-16(15)13(2,3)4)10-12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3/t11-,16+/m0/s1/i1D3 |
Clé InChI |
AAJCHDUBGCOPIH-NTAFTGLPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](CC1=CC=CC=C1)N[S@](=O)C(C)(C)C |
SMILES canonique |
CC(CC1=CC=CC=C1)NS(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


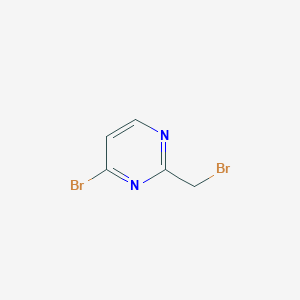
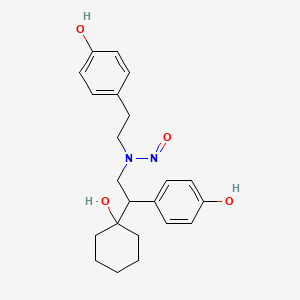

![3-(Aminomethyl)-2,5-dimethyl-9-(prop-2-yn-1-yloxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13845758.png)
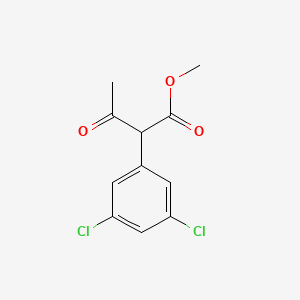
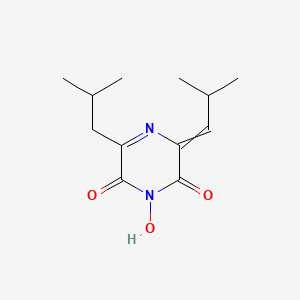
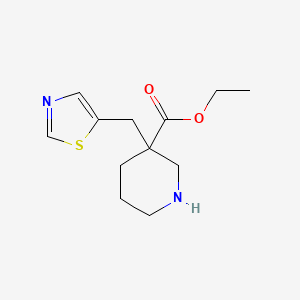

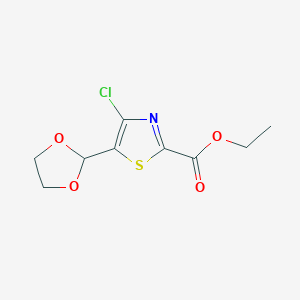
![methyl (E,3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13845785.png)
![2-Amino-N-(8-(3-hydroxypropoxy)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide](/img/structure/B13845787.png)
![5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13845794.png)
